molecular formula C10H21N3O2 B5697567 (4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)pentan-3-one

(4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)pentan-3-one

Cat. No.: B5697567
M. Wt: 215.29 g/mol
InChI Key: XETWXCXATPQHIE-DHZHZOJOSA-N
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Description

(4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)pentan-3-one is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a hydroxyimino group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)pentan-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pentanone Backbone: Starting with a suitable ketone, such as 3-pentanone, the backbone is formed through standard organic synthesis techniques.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Hydroxyimino Group: The hydroxyimino group is introduced through the reaction of the ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the ketone or hydroxyimino groups, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)pentan-3-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in nucleophilic or electrophilic interactions, influencing biochemical pathways. Specific molecular targets and pathways may include enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

    (4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)butan-3-one: Similar structure but with a shorter carbon chain.

    (4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)hexan-3-one: Similar structure but with a longer carbon chain.

Uniqueness:

  • The specific arrangement of functional groups in (4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)pentan-3-one provides unique reactivity and potential applications compared to its analogs.
  • The balance between hydrophilic and hydrophobic regions in the molecule may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

(4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-hydroxyiminopentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-8(11-15)10(14)9(6-12(2)3)7-13(4)5/h9,15H,6-7H2,1-5H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETWXCXATPQHIE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C(CN(C)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)C(CN(C)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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